REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[N+:11]([O-])([OH:13])=[O:12]>C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:6]#[N:7]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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COC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture below 50° C
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Type
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ADDITION
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Details
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After 1 h the reaction mixture was poured onto ice (400 cc)
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The ethyl acetate layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
Concentration under reduced pressure and chromatography with ethyl acetate/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C#N)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |